2,4-Dinitrophenylcysteinyl disulfide
Description
Structure
3D Structure
Properties
CAS No. |
133694-79-8 |
|---|---|
Molecular Formula |
C18H16N6O12S2 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(2R)-3-[[2-carboxy-2-(2,4-dinitroanilino)ethyl]disulfanyl]-2-(2,4-dinitroanilino)(114C)propanoic acid |
InChI |
InChI=1S/C18H16N6O12S2/c25-17(26)13(19-11-3-1-9(21(29)30)5-15(11)23(33)34)7-37-38-8-14(18(27)28)20-12-4-2-10(22(31)32)6-16(12)24(35)36/h1-6,13-14,19-20H,7-8H2,(H,25,26)(H,27,28)/t13-,14?/m0/s1/i17+2 |
InChI Key |
UMGXLEJJKAWCHT-LYHHLTCISA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[14C](=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Synonyms |
14C-DNPSSC 2,4-dinitrophenylcysteinyl disulfide DNPSSC |
Origin of Product |
United States |
Mechanistic Investigations of 2,4 Dinitrophenylcysteinyl Disulfide Reactivity
Kinetics and Thermodynamics of Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is the characteristic reaction of disulfides, involving the interconversion of thiol and disulfide species. This process is critical for the formation and rearrangement of disulfide bonds in proteins. The reaction between a thiolate anion (RS⁻) and a disulfide bond (R'-S-S-R'') proceeds through a substitution pathway, yielding a new disulfide and a new thiolate. mdpi.comlibretexts.org
Nucleophilic Substitution (SN2) Mechanisms in Disulfide Cleavage
The cleavage of a disulfide bond by a thiol is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. harvard.eduresearchgate.net In this mechanism, the deprotonated form of a thiol, the thiolate anion, acts as the potent nucleophile. researchgate.netnih.gov This nucleophile attacks one of the sulfur atoms of the disulfide bond. researchgate.net
Influence of Solution pH on Thiolate Nucleophilicity and Reaction Rates
The rate of thiol-disulfide exchange is highly dependent on the solution's pH. nih.gov This is because the reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH). nih.gov The concentration of this highly reactive nucleophile is governed by the pKa of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch equation. nih.gov
As the pH of the solution increases above the pKa of the attacking thiol, a greater fraction of the thiol exists in its deprotonated, thiolate form. researchgate.netresearchgate.net Since the thiolate is a much stronger nucleophile than the protonated thiol, the rate of the disulfide cleavage reaction increases accordingly. nih.govnih.gov Studies have shown that for a given temperature, increasing the pH leads to a higher reaction rate constant. nih.gov However, this relationship is not infinite; the rate constant for thiol-disulfide exchange tends to be maximal when the pKa of the reacting thiol is close to the pH of the solution. mdpi.com At very high pH values, other reactions, such as the hydrolysis of the disulfide bond by hydroxide (B78521) ions, can also occur, particularly with activated disulfides. nih.gov
Table 1: Influence of pH on Thiol-Disulfide Exchange Parameters
| Parameter | Influence of Increasing pH (relative to thiol pKa) | Rationale | Citation |
|---|---|---|---|
| Thiolate Concentration | Increases | Deprotonation of the thiol group (RSH → RS⁻ + H⁺) is favored. | researchgate.net, nih.gov |
| Nucleophilicity | Increases | The thiolate anion (RS⁻) is a significantly more potent nucleophile than the neutral thiol (RSH). | researchgate.net, nih.gov |
| Reaction Rate | Increases | The rate is directly related to the concentration of the nucleophilic thiolate. | mdpi.com, nih.gov |
Force-Dependent Chemical Kinetics of Disulfide Bond Reduction
Beyond chemical factors like pH, physical forces can also modulate the kinetics of disulfide bond reduction. Single-molecule force-clamp spectroscopy experiments have demonstrated that the rate of thiol-disulfide exchange is force-dependent. nih.govnih.gov When a mechanical stretching force is applied to a protein module containing a disulfide bond, the rate of its reduction by a reducing agent like dithiothreitol (B142953) (DTT) increases exponentially with the applied force. nih.govnih.gov
This phenomenon is explained by the mechanical work contributing to lowering the activation energy of the reaction. The application of force lengthens the disulfide bond, moving it closer to its geometry in the SN2 transition state. nih.gov For instance, applying a force of 400 pN was calculated to reduce the activation energy barrier for thiol-disulfide exchange by 8.2 kJ/mol. nih.gov These findings show that the disulfide bond lengthens by approximately 0.34 Å at the transition state of the reduction reaction. nih.govnih.gov This direct evidence from single-bond level experiments suggests that mechanical forces can play a significant role in regulating disulfide bond cleavage in vivo, a factor not captured by traditional bulk biochemical assays. nih.gov
Table 2: Effect of Applied Force on Disulfide Reduction Kinetics
| Parameter | Observation | Quantitative Finding | Citation |
|---|---|---|---|
| Reaction Rate | Exponentially dependent on applied force. | Increases 10-fold over a 300-pN range of applied force. | nih.gov, nih.gov |
| Activation Energy | Reduced by applied force. | A 400 pN force lowers the activation barrier by 8.2 kJ/mol. | nih.gov |
| Transition State | The disulfide bond is lengthened. | The S-S bond lengthens by an estimated 0.34 Å at the transition state. | nih.gov, nih.gov |
Radical-Mediated Pathways in Disulfide Chemistry
While thiol-disulfide exchange is dominated by nucleophilic pathways, disulfide bonds can also react via radical-mediated mechanisms. These pathways involve single-electron transfer steps and the formation of highly reactive radical intermediates.
Generation and Reactivity of Sulfenyl Radicals
Sulfenyl radicals, also known as thiyl radicals (RS•), are key intermediates in certain disulfide reactions. mdpi.com They can be generated from the one-electron oxidation of thiols or by the homolytic cleavage of the disulfide S-S bond, which is often the weakest covalent bond in a molecule. mdpi.comnih.gov Another pathway involves the attack of an external radical species on a sulfur atom of the disulfide bond. nih.gov This process, termed a homolytic substitution (SH2), results in the cleavage of the S-S bond and the formation of a new sulfur-centered radical. nih.gov
Once formed, sulfenyl radicals are highly reactive. A common reaction is the recombination of two thiyl radicals to form a stable disulfide bond. nih.gov They can also participate in hydrogen abstraction reactions or add to unsaturated bonds. libretexts.org The reactivity of sulfenyl radicals is fundamental to processes like disulfide-disulfide metathesis (exchange), which proceeds through a radical pathway. mdpi.com
Intermolecular and Intramolecular Disulfide Exchange Dynamics
The reactivity of 2,4-dinitrophenylcysteinyl disulfide is centered around its ability to participate in thiol-disulfide exchange. In this reaction, a thiolate anion (RS⁻) from a cysteine residue on a protein attacks one of the sulfur atoms of the disulfide bond in this compound. This leads to the formation of a new, mixed disulfide bond between the protein's cysteine and the cysteine moiety of the reagent, and the release of 2,4-dinitrothiophenolate. The release of this chromophoric group, which absorbs strongly at a characteristic wavelength, provides a convenient spectrophotometric handle to follow the kinetics of the reaction. nih.gov
Intermolecular Disulfide Exchange:
Intermolecular disulfide exchange involves the reaction between two separate molecules, such as a protein thiol and this compound. The rate of this reaction is dependent on several factors, including the pKa of the protein thiol, the solvent accessibility of the cysteine residue, and the local microenvironment. A lower pKa of the cysteine thiol leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, thus accelerating the rate of exchange.
The reaction of this compound with exposed protein thiols has been shown to be a selective and rapid process. nih.gov For instance, its reaction with cysteine residues in proteins like rabbit skeletal muscle actin has been demonstrated to be as selective as the widely used Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)). nih.gov In some cases, the labeling of single sulfhydryl groups with this compound has been observed to proceed even faster than with Ellman's reagent under similar conditions. nih.gov
Intramolecular Disulfide Exchange:
Intramolecular disulfide exchange occurs when a thiol and a disulfide bond within the same molecule react. In the context of protein folding, this is a crucial step in the rearrangement of non-native disulfide bonds to their native configurations, a process often catalyzed by enzymes like Protein Disulfide Isomerase (PDI). While direct studies detailing the use of this compound to initiate and monitor intramolecular exchange are not extensively documented in publicly available literature, the principles of such reactions are well-established.
The dynamics of intramolecular exchange are heavily influenced by the conformational flexibility of the polypeptide chain, which dictates the proximity of the reacting thiol and disulfide groups. The formation of transient mixed disulfides, which can be initiated by reagents like this compound, is a key step in the catalytic cycle of PDI. nih.gov
Role of Disulfide Reactivity in Protein Oxidative Folding and Unfolding
The formation of native disulfide bonds is a critical and often rate-limiting step in the oxidative folding of many secretory and cell-surface proteins. The reactivity of disulfide reagents like this compound provides a means to probe the accessibility and reactivity of cysteine residues during the folding process.
Probing Folding Pathways:
By introducing a dinitrophenyl-activated cysteine, researchers can monitor the incorporation of this tag into a protein's disulfide pool. The kinetics of this reaction can provide insights into the stages at which different cysteine residues become exposed and reactive during folding or unfolding. For example, in a completely unfolded protein, all cysteine residues would be expected to react with this compound. As the protein begins to fold and adopt its tertiary structure, some cysteines may become buried and inaccessible, leading to a decrease in the rate and extent of their reaction.
Investigating Unfolding Mechanisms:
Conversely, the reduction of native disulfide bonds is a key event in protein unfolding. While strong reducing agents are typically used for this purpose, the principle of thiol-disulfide exchange is central. The reactivity of a protein's disulfide bonds towards an external thiol can be influenced by the protein's conformational stability. Disulfide bonds in a more flexible or partially unfolded protein may be more susceptible to reduction via exchange with a thiol reagent.
The study of disulfide exchange reactions, facilitated by reagents such as this compound, is instrumental in building a comprehensive picture of the complex energy landscapes of protein folding and unfolding. The ability to quantify the kinetics of these reactions provides detailed information that complements structural and thermodynamic studies.
Compound Information
| Compound Name |
| This compound |
| 5,5'-dithiobis(2-nitrobenzoic acid) |
| Cysteine |
| Protein Disulfide Isomerase |
| Rabbit skeletal muscle actin |
Interactive Data Table: Hypothetical Kinetic Parameters for Thiol-Disulfide Exchange
| Parameter | Value | Units |
|---|
Advanced Analytical and Spectroscopic Characterization of 2,4 Dinitrophenylcysteinyl Disulfide and Its Reaction Products
Chromatographic Separation and Quantification Techniques
Chromatographic methods are indispensable for the separation and quantification of 2,4-dinitrophenylcysteinyl disulfide and its reaction products from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its reactions, such as thiol-disulfide exchange. The method's high resolution and sensitivity allow for the separation of the target compound from starting materials, byproducts, and degradation products.
In a typical application, a reversed-phase HPLC column (e.g., C18) is used with a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, as the 2,4-dinitrophenyl group has a strong chromophore. The retention time of this compound would be distinct from its precursors and the colored byproduct, 2,4-dinitrothiophenolate, which is released during its reaction with thiols. nih.gov This allows for precise quantification and reaction monitoring. For instance, the disappearance of the reactant peak and the appearance of product peaks can be integrated over time to determine reaction kinetics. The purity of a synthesized batch of this compound can be determined by integrating the area of its corresponding peak and comparing it to the total area of all observed peaks.
Interactive Data Table: HPLC Parameters for Analysis of Dinitrophenyl Compounds
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the gradient |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component of the gradient |
| Gradient | Linear or step gradient | Elution of compounds with varying polarities |
| Flow Rate | Typically 0.5-1.5 mL/min | Controls retention time and resolution |
| Detection | UV-Vis Detector (e.g., 365 nm) | Quantification of DNP-containing species |
| Injection Volume | 5-20 µL | Amount of sample introduced |
This technique has been successfully used to monitor the biotransformation of similar dinitrophenyl compounds, verifying product identity by comparison with chemically synthesized standards. researchgate.net
When this compound reacts with cysteine residues in peptides and proteins, the resulting disulfide-linked species can be complex. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for their structural elucidation. LC separates the modified peptides from the unmodified ones and other reaction components, while MS provides mass information that confirms the covalent modification.
Tandem mass spectrometry (MS/MS) is particularly valuable. In this approach, the disulfide-linked peptide ion is isolated and fragmented. Collision-induced dissociation (CID) often leaves the disulfide bond intact, allowing for the determination of the peptide backbone sequence. In contrast, techniques like Electron Transfer Dissociation (ETD) can selectively cleave the disulfide bond, directly identifying the two peptides that were linked. nih.gov This dual-fragmentation approach provides unambiguous confirmation of the disulfide linkage.
This methodology has proven effective in identifying metabolites of 2,4-dinitrophenol (B41442) (DNP), including glucuronide and sulfate (B86663) conjugates, in biological fluids. nih.govresearchgate.net Furthermore, LC-MS/MS is a standard method for mapping disulfide bonds in complex proteins, including therapeutic antibodies, by analyzing digests of the protein under non-reducing conditions. nih.govmdpi.com
Spectroscopic Methodologies for Mechanistic and Conformational Studies
Spectroscopic techniques offer real-time, non-invasive windows into the mechanistic and structural consequences of reactions involving this compound.
The reaction of this compound with a thiol-containing molecule results in a thiol-disulfide exchange, releasing one equivalent of 2,4-dinitrothiophenolate. This product is a distinct chromophore with a strong absorbance maximum around 412 nm. nih.gov This property allows for the real-time monitoring of the reaction progress using a spectrophotometer.
By measuring the increase in absorbance at 412 nm over time, one can directly quantify the extent of the reaction and determine kinetic parameters. This method is analogous to the widely used Ellman's test, which employs 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). nih.gov The reaction with this compound has been reported to be faster than the reaction with DTNB under similar conditions for labeling single sulfhydryl groups on proteins like actin and papain. nih.gov The distinct absorbance of the dinitrophenyl chromophore allows for its use in studying disulfide bond formation and cleavage. nih.gov
Interactive Data Table: Spectroscopic Properties for Reaction Monitoring
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Role in Assay |
|---|---|---|---|
| This compound | ~330 nm | Lower | Reactant |
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the chemical bonds within a molecule. The disulfide (S-S) bond and the adjacent carbon-sulfur (C-S) bonds have characteristic vibrational frequencies.
Raman spectroscopy is particularly well-suited for studying disulfide bonds in proteins and peptides. The S-S stretching vibration typically appears in the 500-550 cm⁻¹ region of the Raman spectrum, while the C-S stretching vibration is found around 630-730 cm⁻¹. researchgate.net These frequencies are sensitive to the conformation around the disulfide bond, specifically the C-S-S-C dihedral angle. frontiersin.org This sensitivity allows for the characterization of different disulfide bond geometries within a protein. Raman spectroscopy can also be used to monitor the formation and breakage of disulfide bonds in real-time. rsc.org The S-H stretching vibration of a cysteine sulfhydryl group, which appears in the 2500-2600 cm⁻¹ region, can be monitored to follow its consumption during the reaction with this compound. nih.govnih.gov
While IR spectroscopy can also probe these vibrations, the signals are often weaker and can be obscured by other vibrational modes in complex biomolecules. However, advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can overcome some of these limitations and have been used to study how disulfide bonds constrain the structural fluctuations of proteins. nih.gov
The introduction of a this compound moiety into a protein can perturb its secondary and tertiary structure. Circular Dichroism (CD) spectroscopy is a sensitive technique for detecting such conformational changes. youtube.comyoutube.com
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. youtube.com In the far-UV region (190-250 nm), the CD spectrum is dominated by the peptide backbone and provides information about the protein's secondary structure content (e.g., α-helix, β-sheet, random coil). youtube.commdpi.com Any significant change in the far-UV CD spectrum upon reaction with this compound would indicate a perturbation of the protein's secondary structure. The near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acids and disulfide bonds, providing a fingerprint of the protein's tertiary structure. The dinitrophenyl group itself is a chromophore and, when attached to a chiral protein, will produce a CD signal that can be used to study its local environment. nih.gov
X-ray Absorption Spectroscopy (XAS) at the sulfur K-edge is a powerful element-specific technique for probing the electronic structure of sulfur atoms. nih.gov It can distinguish between different sulfur oxidation states, such as thiols (R-SH) and disulfides (R-S-S-R). icm.edu.plpnas.org The X-ray Absorption Near Edge Structure (XANES) is sensitive to the chemical environment and bonding of the sulfur atoms. pnas.orgacs.org This technique could be employed to study the changes in the sulfur environment upon formation of the this compound adduct on a protein, providing direct evidence of the disulfide bond formation and characterizing its electronic nature. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Details
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.
The ¹H NMR spectrum is characterized by distinct signals from the aromatic protons of the 2,4-dinitrophenyl group and the aliphatic protons of the cysteine residue. The aromatic region typically displays a complex splitting pattern due to the coupling between protons on the benzene (B151609) ring. For a 2,4-dinitrophenyl group, the proton ortho to both nitro groups (H-3) is the most deshielded, followed by the proton ortho to one nitro group (H-5), and finally the proton meta to both nitro groups (H-6).
¹³C NMR spectroscopy is particularly diagnostic for confirming the presence of the disulfide bond. The chemical shift of the β-carbon (Cβ) of the cysteine residue is highly sensitive to the oxidation state of the sulfur atom. nih.govnih.gov In the reduced form (free cysteine), the Cβ resonance appears at a higher field (more shielded), whereas in the oxidized, disulfide-bonded form (as in cystine or this compound), the Cβ signal shifts significantly downfield (deshielded). nih.govnih.gov This substantial shift provides a clear marker for disulfide bond formation. Quantum chemical calculations have shown that there are two distinct, almost non-overlapping basins for the ¹³Cβ chemical shifts of oxidized and reduced cysteine, making it a reliable indicator. nih.gov The ¹³Cα chemical shift is less sensitive to the redox state. nih.govnih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Cysteine and its Disulfide Form (Cystine).
This interactive table provides typical chemical shift ranges, which can vary based on solvent and pH. The data for this compound would be expected to align with the cystine values for the cysteine carbons.
| Carbon Atom | Cysteine (Reduced) δ (ppm) | Cystine (Oxidized/Disulfide) δ (ppm) | Expected Change upon Oxidation |
| Cα | 58.1 - 59.3 | 55.5 - 56.6 | Minor Shift |
| Cβ | 27.3 - 28.3 | 40.7 - 42.1 | Significant Downfield Shift |
| C=O | ~172 | ~172 | Minimal Change |
Data compiled from studies on cysteine-containing peptides and proteins. nih.govnih.gov
Derivatization Chemistry for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical technique, often improving detectability and chromatographic performance. nih.gov this compound serves as a key reagent in derivatization strategies, particularly for the analysis of thiols.
Applications in Thiol and Disulfide Quantification
This compound is employed in the quantification of free sulfhydryl (thiol) groups in biological and chemical samples through a thiol-disulfide exchange reaction. nih.gov This method operates on a principle similar to the well-known Ellman's reagent (DTNB). When this compound reacts with a free thiol (R-SH), a mixed disulfide is formed between the analyte thiol and cysteine, and a stoichiometric amount of 2,4-dinitrothiophenolate is released. nih.gov
The released 2,4-dinitrothiophenolate is a colored species with strong absorbance, allowing the reaction to be monitored and quantified spectrophotometrically. nih.gov This provides a direct measure of the amount of free thiol present in the original sample. The selectivity of this reagent for thiols is comparable to that of DTNB. nih.gov
To quantify total disulfides, a two-step process is generally employed. nih.gov
The initial concentration of free thiols is measured.
A reducing agent is added to the sample to cleave all disulfide bonds, converting them into free thiols.
The total thiol concentration is then measured again using the derivatization reagent.
The concentration of the original disulfide bonds is calculated by subtracting the initial free thiol concentration from the total thiol concentration measured after reduction. nih.gov
Strategies for Modifying Analyte Properties for Improved Detection
The primary strategy behind using this compound as a derivatizing agent is to attach the highly chromophoric 2,4-dinitrophenyl group onto analytes that lack a strong UV-absorbing or fluorescent tag. Thiols are a class of compounds that often have poor intrinsic detection properties.
By reacting a thiol-containing analyte with this compound, a mixed disulfide is formed. This derivative now incorporates the 2,4-dinitrophenyl moiety, which has a strong ultraviolet (UV) absorbance. This modification significantly enhances the sensitivity of detection when using techniques like High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. nih.govmdpi.com The derivatization allows for the detection of thiols at much lower concentrations than would be possible for the underivatized molecule. mdpi.comnih.gov This improved sensitivity is crucial for analyzing trace levels of thiols in complex matrices such as biological samples or environmental extracts. mdpi.comnih.gov
Furthermore, the derivatization can alter the chromatographic properties of the analyte. The addition of the dinitrophenyl group increases the hydrophobicity of the thiol, which can improve its retention and separation on reverse-phase HPLC columns, leading to better resolution and more reliable quantification. nih.gov
Biochemical and Chemical Biology Applications of 2,4 Dinitrophenylcysteinyl Disulfide As a Research Tool
Design and Implementation of Disulfide-Based Chemical Probes
Disulfide bonds are critical for the stability and function of many proteins, particularly those that are secreted or exist in extracellular environments. neb.com The design of chemical probes based on disulfide linkages, including those utilizing moieties like 2,4-dinitrophenyl, allows for the investigation of various aspects of protein biology. These probes are engineered to react with specific cellular components or to report on the local chemical environment. For instance, fluorescent probes based on 2-pyridyl disulfide have been developed to detect hydrogen sulfide (B99878) with high sensitivity and selectivity. nih.gov
In vitro protein synthesis systems, often utilizing components like rabbit reticulocyte lysate and canine pancreatic microsomes, are powerful tools for studying protein folding and modification outside of a living cell. nih.gov These systems can be used to analyze the formation of disulfide bonds as a newly synthesized protein folds. nih.gov
The formation of stable disulfide bonds typically occurs in oxidative environments like the endoplasmic reticulum (ER) in eukaryotes or the periplasm in prokaryotes, as the cytoplasm is generally a reducing environment. neb.comnih.gov In in vitro systems that mimic the ER, reagents that facilitate or report on disulfide exchange can be valuable. While the direct use of 2,4-dinitrophenylcysteinyl disulfide in these systems is not extensively documented in the provided sources, the principles of disulfide exchange it relies upon are central to these processes. By controlling the redox environment, for example by adding or removing reducing agents like dithiothreitol (B142953) (DTT), researchers can control when disulfide bonds form and study whether they occur co-translationally or post-translationally. nih.gov This allows for the investigation of the mechanisms that ensure correct cysteine pairing, a critical step for achieving the native protein structure. nih.govnih.gov
Disulfide bonds can act as "redox-sensitive switches," where their formation or cleavage is linked to a change in protein function or signaling. nih.gov These functional disulfides are distinct from those that serve a purely structural role. Chemical probes that can react with or mimic these disulfide exchanges are instrumental in studying these dynamic processes.
Probes based on disulfide chemistry can be used to investigate:
Protein Conformational Changes: The formation or breaking of a disulfide bond can induce significant conformational changes in a protein. By using probes that react with free thiols that become exposed or buried during these transitions, researchers can monitor the dynamics of protein folding and function.
Cellular Redox State: The balance between reduced thiols and oxidized disulfides within a cell or organelle is a key indicator of its redox state. Disulfide-containing probes can be designed to react differently depending on the local redox potential, providing a readout of the cellular environment. nih.gov Oxidative stress, for example, can lead to the transient oxidation of cysteine residues, a process that can be tracked with appropriate probes. nih.gov
Engineering of Nucleic Acid Probes with Disulfide Linkages
Disulfide cross-links are not limited to protein chemistry; they have also been engineered into nucleic acids to serve as powerful tools for probing the structure, function, and dynamics of DNA and RNA. nih.gov Introducing a disulfide linkage can help stabilize specific conformations, such as hairpins, duplexes, and even more complex structures like triplexes. nih.gov
A notable example directly relevant to the dinitrophenyl group is the 5-[S-(2,4-Dinitrophenyl)-thio]-2'-deoxyuridine analog. This modified nucleoside serves as an excellent label for nucleic acid probes. nih.gov The dinitrophenyl (DNP) group itself can function as a probe or as a chemical handle for introducing other reporter groups, such as fluorophores. nih.gov
Studies using this analog have shown that its incorporation does not compromise the structural integrity of a DNA double helix or prohibitively affect its thermal stability. nih.gov This makes it a viable tool for creating labeled nucleic acid probes used in diagnostic applications, such as detecting gene expression changes associated with specific diseases. nih.gov Molecular modeling and thermal denaturation experiments help provide rational design principles for creating these disulfide-linked nucleic acid probes for specific applications. nih.gov
Thiol Modification of Oligonucleotides for Conjugation
The introduction of thiol groups into synthetic oligonucleotides is a critical step for their covalent attachment to a wide array of molecules, including peptides, proteins, and solid supports. biosyn.com This modification provides a reactive handle for conjugation, enabling the development of advanced diagnostic and therapeutic tools. glenresearch.com While direct incorporation of a free thiol group during synthesis is problematic, a common and effective strategy involves the use of a protected thiol in the form of a disulfide-containing phosphoramidite (B1245037) reagent, such as Thiol-Modifier C6 S-S. glenresearch.comglenresearch.com This approach introduces a disulfide linkage at the 5' or 3' terminus of the oligonucleotide during automated solid-phase synthesis. biosyn.comglenresearch.com
The underlying principle of this method is the post-synthetic cleavage of the disulfide bond to unmask the reactive sulfhydryl group. glenresearch.com The disulfide bond is stable throughout the oligonucleotide synthesis and deprotection steps. Following the synthesis, the disulfide linkage is cleaved using a reducing agent, most commonly dithiothreitol (DTT). glenresearch.com This reduction step releases the terminal thiol-modified oligonucleotide, which can then be purified and used in subsequent conjugation reactions. glenresearch.com The newly generated thiol group can react with various thiol-specific functionalities, such as maleimides and haloacetamides, to form stable covalent linkages with other molecules. biosyn.comglenresearch.com This method allows for the specific coupling of oligonucleotides to sulfhydryl-containing ligands or biomolecules like enzymes (e.g., alkaline phosphatase, horseradish peroxidase) to create probe systems. biosyn.comglenresearch.com
The general workflow for 5'-thiol modification using a disulfide-based modifier is summarized in the table below.
Table 1: General Procedure for 5'-Thiol Modification of Oligonucleotides
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Synthesis | A disulfide-containing phosphoramidite (e.g., Thiol-Modifier C6 S-S) is added to the 5'-terminus during automated DNA/RNA synthesis. glenresearch.com | Standard automated synthesis cycle. |
| 2. Deprotection | The oligonucleotide is cleaved from the solid support and base-protecting groups are removed. | Concentrated ammonium (B1175870) hydroxide (B78521). |
| 3. Purification (Optional) | The DMT-on oligonucleotide can be purified using HPLC or a cartridge to isolate the full-length product. glenresearch.com | HPLC or Poly-Pak™ cartridge. |
| 4. Disulfide Cleavage | The disulfide bond is reduced to generate the free 5'-thiol group. glenresearch.com | Dithiothreitol (DTT) in a buffered solution (e.g., 0.05M DTT in phosphate (B84403) buffer). glenresearch.com |
| 5. Desalting/Isolation | The final thiol-modified oligonucleotide is desalted and isolated. glenresearch.com | Standard desalting columns or cartridges. |
| 6. Conjugation | The reactive thiol group is used to conjugate the oligonucleotide to a target molecule. biosyn.com | Reaction with maleimides, iodoacetamides, etc. glenresearch.com |
Role in Understanding Protein Stability and Dynamics in Model Systems
Disulfide bonds are crucial covalent linkages that significantly influence the conformational stability, folding pathways, and function of many proteins. biophysics.orgmonash.eduresearchgate.net Understanding the accessibility and reactivity of cysteine residues provides deep insights into a protein's structural dynamics and stability. metwarebio.com The compound this compound is a valuable research tool for probing these characteristics in model protein systems. nih.gov It enables the selective labeling of exposed thiol groups in proteins through a disulfide exchange reaction. nih.gov
A key feature of this reagent is that the labeling reaction can be monitored in real-time by spectrophotometry. nih.gov The reaction of this compound with a protein thiol releases a stoichiometric equivalent of 2,4-dinitrothiophenolate, a colored compound that allows for quantitative analysis of the modification process. nih.gov This characteristic makes it a powerful tool for studying the kinetics of thiol accessibility.
Research using model proteins such as rabbit skeletal muscle actin and papain has demonstrated the utility of this reagent. nih.gov The labeling of single sulfhydryl groups in these proteins was found to be faster than the titration with the commonly used Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). nih.gov The selectivity of this compound for thiols was shown to be comparable to Ellman's reagent and superior to N-ethylmaleimide. nih.gov
By introducing a label (such as a radioactive [14C]cysteine) onto specific cysteine residues, researchers can track changes in the local environment of that residue, reflecting global changes in protein conformation and stability. nih.gov The introduced label is stable during protein degradation techniques like cyanogen (B1215507) bromide cleavage but can be easily removed under mild reducing conditions (e.g., with dithiothreitol), restoring the native protein for further study. nih.gov This reversible labeling is advantageous for studying protein folding and unfolding dynamics, as it allows for probing intermediate states and assessing the role of specific cysteine residues in maintaining the protein's three-dimensional structure. biophysics.orgmonash.edu The ability to track the exposure of cysteines helps to elucidate how proteins navigate complex folding landscapes and avoid misfolded aggregates, a process where disulfide bond formation is a key rate-limiting step. nih.govnih.gov
Table 2: Comparison of Thiol-Reactive Reagents in Protein Studies
| Feature | This compound | 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's Reagent) | N-ethylmaleimide |
|---|---|---|---|
| Reaction Mechanism | Disulfide Exchange nih.gov | Disulfide Exchange | Michael Addition |
| Monitoring | Spectrophotometric detection of released 2,4-dinitrothiophenolate. nih.gov | Spectrophotometric detection of released TNB²⁻. | No intrinsic color change. |
| Reversibility | Reversible with reducing agents (e.g., DTT). nih.gov | Reversible with reducing agents. | Irreversible thioether bond. |
| Reaction Speed | Reported to be faster than Ellman's reagent for labeling actin and papain. nih.gov | Standard for thiol quantification. | Generally reactive. |
| Primary Application | Selective labeling of exposed protein thiols for structural and dynamic studies. nih.gov | Quantification of free thiols in solution. | Covalent and irreversible blocking of thiol groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
